1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a methylenepyridinyl group attached to a chromeno-pyrrole core
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with 4-methyl-2-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the chromeno-pyrrole core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chromeno-pyrrole core.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound using reagents like bromine or chlorine under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boronic acids and palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
3-(3,4-DICHLORO-PHENYL)-1,1-DIMETHYL-UREA: This compound has a similar dichlorophenyl group but differs in its core structure and functional groups.
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares the dichlorophenyl and pyridyl groups but has an oxadiazole core instead of a chromeno-pyrrole core.
The uniqueness of 1-(3,4-DICHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16Cl2N2O3 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16Cl2N2O3/c1-12-3-6-18-15(9-12)22(29)20-21(14-4-5-16(25)17(26)11-14)28(24(30)23(20)31-18)19-10-13(2)7-8-27-19/h3-11,21H,1-2H3 |
InChI Key |
LEOMCIVHJAALSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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